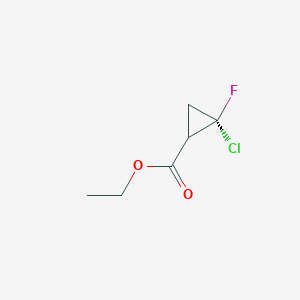
(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide
Descripción general
Descripción
(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide (hereafter referred to as CFBTPB) is an organophosphonium salt that is used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 156-157°C. CFBTPB is a versatile reagent with a wide range of uses in organic synthesis and analytical chemistry, as well as being used in a range of biological and physiological applications.
Aplicaciones Científicas De Investigación
Synthesis of Indoles : (2-Aminobenzyl)triphenylphosphonium bromide, a related compound, has been utilized for the synthesis of 2-substituted indoles under microwave-assisted conditions. This process offers a one-pot reaction pathway for creating these indoles, which are important in various chemical syntheses (Kraus & Guo, 2008).
Radiosynthesis of Phosphonium Ions : Phosphonium ions, including those related to (2-chloro-4-fluorobenzyl)triphenylphosphonium bromide, have been synthesized for use in radiochemistry. These compounds are important in the development of new radiolabeled molecules for various scientific applications (Ravert et al., 2004).
Study of Crystal Structures : Research into the crystal structures of various phosphonium bromides, including compounds similar to (2-chloro-4-fluorobenzyl)triphenylphosphonium bromide, has been conducted. These studies provide valuable insights into the molecular geometry and interactions of such compounds (Vogt et al., 1996).
Synthesis of Ruthenium Complexes : The compound has been used in the synthesis of ruthenium complexes. Such complexes have potential applications in catalysis, material science, and inorganic chemistry (Sharutin et al., 2017).
Formation of [2]Rotaxanes : Triphenylphosphonium compounds have been used in the template-directed synthesis of [2]rotaxanes. These molecular structures have implications in the field of molecular machines and nanotechnology (Rowan et al., 1999).
Synthesis of Gold Complexes : Similar phosphonium compounds have been used in the formation of gold complexes, which are important in various fields like material science and catalysis (Sharutin et al., 2016).
Direct Synthesis of Rutaecarpine : A reaction involving (2-aminobenzyl)triphenylphosphonium bromides has been used for the synthesis of rutaecarpine, a compound with various potential pharmacological applications (Kraus & Guo, 2009).
Detection of Chemical Compounds : Phosphonium salts have been utilized in GC-MS procedures for the detection of various chemical compounds, demonstrating their utility in analytical chemistry (Miki et al., 1998).
Mitochondrial Membrane Potential Sensor : The related compound 4-[18F]fluorobenzyl-triphenylphosphonium ([18F]FBnTP) has been synthesized as a mitochondrial membrane potential sensor, highlighting its potential application in biological imaging (Waldmann et al., 2018).
Ion-Pair Complex Formation : The title ion-pair complex, (C25H20ClFP)2[Ni(C2N2S3)2], has been synthesized using (2-chloro-4-fluorobenzyl)triphenylphosphonium. This research contributes to the understanding of complex ion-pair structures (Zeng & Yang, 2012).
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFP.BrH/c25-23-18-19(26)16-17-24(23)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-18H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHCVDEYMQLQS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=C(C=C4)F)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClFP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorobenzyl)triphenylphosphonium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)






